molecular formula C20H22O8S2 B8677132 MFCD25370320

MFCD25370320

Cat. No.: B8677132
M. Wt: 454.5 g/mol
InChI Key: LFXDGKWHPSDRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD25370320 (CAS: 67890-26-0) is a bis-sulfonate ester with the systematic name (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate). Key properties include:

  • Molecular formula: C20H22O8S2
  • Molecular weight: 454.51 g/mol
  • Purity: 95%
  • Storage: 2–8°C under wet ice conditions .

This compound is structurally characterized by a bicyclic furan core functionalized with two 4-methylbenzenesulfonate (tosyl) groups. Such sulfonate esters are widely used as electrophilic intermediates or leaving groups in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula

C20H22O8S2

Molecular Weight

454.5 g/mol

IUPAC Name

[6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3

InChI Key

LFXDGKWHPSDRCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25370320 typically involves multiple steps. One common method includes the cyclization of a suitable diol precursor with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonate esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

MFCD25370320 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

MFCD25370320 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD25370320 involves its interaction with specific molecular targets. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The bicyclic structure of the compound allows for unique interactions with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Table 1: Comparative Properties of MFCD25370320 and Related Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity Storage Conditions Safety Profile
This compound 67890-26-0 C20H22O8S2 454.51 Bis-sulfonate ester Nucleophilic substitution, coordination chemistry 2–8°C Stable, no hazards reported
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1533-03-5 C10H9F6O 202.17 Trifluoromethyl ketone Catalyst ligand, electrophilic acylations Room temperature H302 (harmful if swallowed)
CAS 1022150-11-3 1022150-11-3 C27H30N6O3 486.57 Amide, pyrimidine Pharmaceutical intermediates -8°C (wet ice) H302, H315, H319, H335
CAS 428854-24-4 428854-24-4 C17H15FN8 350.35 Fluorobenzyl-pyrazolopyridine Kinase inhibition, medicinal chemistry -20°C Not specified

Structural and Functional Differences

This compound vs. Trifluoromethyl Ketones (e.g., 1533-03-5): Structural: this compound features a rigid bicyclic furan core with sulfonate groups, whereas 1533-03-5 is a linear trifluoromethyl ketone. Reactivity: Sulfonate esters (this compound) are superior leaving groups in SN2 reactions, while trifluoromethyl ketones act as electrophilic acylating agents . Molecular Weight Impact: The higher molecular weight of this compound (454.51 vs. 202.17) reduces its volatility and may limit solubility in polar solvents, favoring use in non-aqueous systems .

This compound vs. Heterocyclic Amides (e.g., 428854-24-4) :

  • Functional Groups : this compound lacks nitrogen-containing heterocycles, making it less suitable for hydrogen bonding or targeting biological receptors compared to pyrazolopyridine derivatives.
  • Applications : Heterocyclic amides (428854-24-4) are prioritized in drug discovery, while this compound is primarily a synthetic intermediate .

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